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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, reactivity, and

potential applications of 2-Fluoro-6-phenoxybenzaldehyde against other commonly utilized

substituted benzaldehydes. The selected comparators are salicylaldehyde (ortho-hydroxy), 4-

chlorobenzaldehyde (para-chloro), and p-anisaldehyde (para-methoxy), representing

molecules with ortho-intramolecular interactions, electron-withdrawing, and electron-donating

substituents, respectively.

Physicochemical and Spectroscopic Properties
Substituents on the benzene ring significantly influence the physical and spectroscopic

characteristics of benzaldehydes. While specific experimental data for 2-Fluoro-6-
phenoxybenzaldehyde is not widely available, its properties can be inferred from the known

effects of its constituent groups. The table below summarizes the key properties of the

comparator aldehydes.

Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes
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Property
2-Fluoro-6-
phenoxybenza
ldehyde

Salicylaldehyd
e

4-
Chlorobenzald
ehyde

p-
Anisaldehyde

Molecular

Formula
C₁₃H₉FO₂[1] C₇H₆O₂[2] C₇H₅ClO[3] C₈H₈O₂[4]

Molar Mass (

g/mol )
216.21[1] 122.12[2] 140.57[3] 136.15[4]

Appearance Not specified

Colorless to

yellow oily

liquid[5]

Colorless to light

yellow crystalline

powder[6]

Colorless to

slightly yellowish

liquid[7]

Melting Point

(°C)
Not specified

-7 to 2[2][5][8][9]

[10]

47.1 to 47.5[3]

[11]
-1 to 2.5[4][7][12]

Boiling Point (°C) Not specified
196 to 198[2][5]

[8][9][10]
213.5[3] 248[4][7][12]

Solubility in

Water
Not specified

Slightly

soluble[5][8]
Insoluble[6] Insoluble[7]

Synthesis and Reactivity
The synthesis and reactivity of benzaldehydes are dictated by the electronic and steric nature

of their substituents.

Synthesis Overview
A plausible synthetic route to 2-Fluoro-6-phenoxybenzaldehyde is through a nucleophilic

aromatic substitution (SNA) or an Ullmann condensation. These reactions typically involve the

displacement of a halide (in this case, likely another fluorine from a 2,6-difluorobenzaldehyde

precursor) by a phenoxide nucleophile. The aldehyde group, being electron-withdrawing,

activates the ortho and para positions towards nucleophilic attack, making this route feasible.
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Caption: General workflow for the synthesis of 2-Fluoro-6-phenoxybenzaldehyde.

Reactivity Comparison
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a key parameter.

Electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate reactions like

additions and condensations, while electron-donating groups (EDGs) have the opposite effect.

2-Fluoro-6-phenoxybenzaldehyde: This molecule presents a complex case.

The fluoro group is strongly electron-withdrawing via induction, which should increase the

carbonyl carbon's electrophilicity.

The phenoxy group has a dual nature: it is electron-withdrawing inductively but can be

electron-donating through resonance.[13] Its ortho position, along with the fluoro group,

also introduces significant steric hindrance around the aldehyde.

Overall, the strong inductive effect of the ortho-fluoro group is expected to make the

aldehyde highly reactive, though this may be tempered by steric hindrance.

4-Chlorobenzaldehyde: The chloro group is an EWG, making this aldehyde more reactive

than unsubstituted benzaldehyde in nucleophilic additions.[14]

p-Anisaldehyde: The methoxy group is a strong EDG, which reduces the electrophilicity of

the carbonyl carbon, thus decreasing its reactivity towards nucleophiles compared to

benzaldehyde.[14]

Salicylaldehyde: The ortho-hydroxy group can form an intramolecular hydrogen bond with

the aldehyde's oxygen, which can influence its conformation and reactivity.
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The diagram below illustrates the interplay of these electronic and steric effects on the

aldehyde's reactivity.

Influencing Factors Example Compounds

Aldehyde Reactivity
(Electrophilicity of C=O)

Electron-Withdrawing Groups
(e.g., -F, -Cl, -CHO)

Increases
Reactivity

Electron-Donating Groups
(e.g., -OPh, -OH, -OCH₃)

Decreases
Reactivity

Steric Hindrance
(ortho-substituents)

Decreases
Reactivity

2-Fluoro-6-phenoxy-
(High EWG, High Sterics)

4-Chloro-
(Moderate EWG)

p-Anisaldehyde
(Strong EDG)

Salicylaldehyde
(EDG + H-Bonding)

Click to download full resolution via product page

Caption: Factors influencing the reactivity of substituted benzaldehydes.

Biological Activity and Applications
Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry and drug discovery,

serving as precursors for a wide range of biologically active compounds.

General Trends: The nature of the substituent dictates the potential biological targets. For

instance, various substituted benzaldehydes are key intermediates in the synthesis of

compounds with antimicrobial, anti-inflammatory, and anticancer properties.

Fluoro- and Phenoxy- Containing Compounds: Fluorine substitution is a common strategy in

drug design to enhance metabolic stability and binding affinity. The phenoxy group is present

in various bioactive molecules and can influence properties like lipophilicity. The combination

in 2-Fluoro-6-phenoxybenzaldehyde makes it an interesting starting material for

synthesizing novel therapeutic agents, potentially targeting enzymes or receptors where

halogen and ether linkages are favorable for binding.

Experimental Protocols
The Wittig reaction is a fundamental process for converting aldehydes into alkenes and serves

as an excellent model for comparing the reactivity of different benzaldehydes.[14]

Representative Experimental Protocol: Wittig Reaction
This protocol is a general representation for the synthesis of an ethyl cinnamate derivative from

a substituted benzaldehyde.
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Materials:

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

(Carbethoxymethylene)triphenylphosphorane (Wittig reagent) (1.1 mmol)

Dichloromethane or Hexanes (as solvent)

Procedure:

Dissolve the substituted benzaldehyde (1.0 mmol) in the chosen solvent (e.g., 3 mL of

dichloromethane) in a reaction vial equipped with a magnetic stir bar.

To the stirring solution, add the (carbethoxymethylene)triphenylphosphorane (1.1 mmol)

portion-wise at room temperature.

Stir the mixture vigorously for a designated period (e.g., 15 minutes to 2 hours). The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the byproduct, triphenylphosphine oxide, often precipitates and can be

removed by filtration.

The filtrate is then concentrated under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield the

corresponding ethyl cinnamate derivative.

Note on Reactivity: Benzaldehydes with electron-withdrawing groups, like 4-

chlorobenzaldehyde, are expected to react faster in this protocol than those with electron-

donating groups, such as p-anisaldehyde.[14] The high reactivity predicted for 2-Fluoro-6-
phenoxybenzaldehyde suggests it would be a suitable substrate, although reaction times may

need optimization.

Conclusion
2-Fluoro-6-phenoxybenzaldehyde is a unique aromatic aldehyde characterized by strong

electron-withdrawing and sterically hindering ortho substituents. While a lack of extensive

published experimental data necessitates some theoretical comparison, its structure suggests
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high reactivity towards nucleophiles, making it a valuable, albeit potentially challenging,

building block in organic synthesis. Compared to aldehydes with simple activating or

deactivating groups, its reactivity is a complex interplay of inductive and steric effects. Its

structural motifs—a fluoro-substituent and a phenoxy ether—are common in pharmacologically

active compounds, marking it as a promising precursor for the development of novel molecules

in the pharmaceutical and agrochemical industries. Further experimental characterization of

this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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